Cas no 1334485-73-2 (3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid)
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylicacid
- 2-(4-Carboxy-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid
- 1-Piperidinecarboxylic acid, 2-(4-carboxy-3-isoxazolyl)-, 1-(1,1-dimethylethyl) ester
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- Inchi: 1S/C14H20N2O5/c1-14(2,3)21-13(19)16-7-5-4-6-10(16)11-9(12(17)18)8-20-15-11/h8,10H,4-7H2,1-3H3,(H,17,18)
- InChI Key: LUSYBTRQIPDXTR-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCCC1C1C(C(=O)O)=CON=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 407
- XLogP3: 1.5
- Topological Polar Surface Area: 92.9
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM494266-1g |
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylicacid |
1334485-73-2 | 97% | 1g |
$978 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610451-1g |
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid |
1334485-73-2 | 97% | 1g |
¥5593.0 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655334-1g |
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid |
1334485-73-2 | 98% | 1g |
¥10155.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655334-5g |
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid |
1334485-73-2 | 98% | 5g |
¥22730.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655334-10g |
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid |
1334485-73-2 | 98% | 10g |
¥36759.00 | 2024-08-09 |
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid Related Literature
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid
Introduction to 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid (CAS No. 1334485-73-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid, identified by its CAS number 1334485-73-2, is a structurally intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound belongs to a class of heterocyclic molecules characterized by an isoxazole core, which is a fused five-membered ring system consisting of an oxygen atom and two carbon atoms, linked to a pyridine derivative. The presence of a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen further enhances its utility as a synthetic intermediate, particularly in the development of biologically active molecules.
The isoxazole moiety is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The piperidine ring, on the other hand, is a common pharmacophore in drug discovery due to its ability to enhance oral bioavailability and metabolic stability. The combination of these structural features makes 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological properties. The isoxazole scaffold has been particularly studied for its potential in modulating various biological pathways. For instance, studies have shown that isoxazole derivatives can inhibit enzymes involved in cancer cell proliferation and angiogenesis. The Boc-protected piperidine moiety in this compound not only serves as a protecting group during synthetic procedures but also contributes to the overall solubility and stability of the molecule, making it an ideal candidate for further derivatization.
One of the most compelling aspects of 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid is its versatility as a building block for more complex drug candidates. The carboxylic acid functionality at the 4-position of the isoxazole ring allows for further chemical modifications, such as amide bond formation or esterification, which can be exploited to generate novel analogs with tailored biological activities. This flexibility has made it a valuable tool in medicinal chemistry libraries used by pharmaceutical companies and academic research groups alike.
Recent advances in computational chemistry have also facilitated the rapid design and optimization of molecules like 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid. High-throughput virtual screening (HTVS) and molecular docking studies have enabled researchers to predict the binding modes of this compound to target proteins with high accuracy. These computational approaches have been instrumental in identifying potential lead compounds for further experimental validation.
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid involves multi-step organic transformations that highlight the synthetic prowess required to construct complex heterocyclic systems. Key steps typically include nucleophilic addition reactions to form the isoxazole ring, followed by protection-deprotection strategies to introduce the Boc group at the piperidine nitrogen. These synthetic methodologies are well-established in the literature but continue to be refined through innovative approaches such as transition metal-catalyzed reactions or asymmetric synthesis techniques.
In terms of biological activity, preliminary studies on derivatives of 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid have shown promising results in inhibiting enzymes associated with inflammatory diseases. The isoxazole core has been reported to interact with various binding pockets on target proteins, leading to modulatory effects on cellular signaling pathways. Additionally, the piperidine moiety has been found to enhance binding affinity through hydrogen bonding interactions, contributing to the overall efficacy of these compounds.
The pharmaceutical industry has taken note of these findings and has incorporated derivatives of this compound into their drug discovery pipelines. Several companies are currently exploring analogs with improved pharmacokinetic properties and reduced toxicity profiles. The Boc group, while providing synthetic utility, can be removed under specific conditions to allow for further functionalization or purification steps, making this compound a versatile intermediate in drug development.
Future directions in research may focus on exploring the role of stereochemistry in determining biological activity. The piperidine ring exists as two enantiomers (R/S), and understanding how chirality influences binding interactions could lead to more potent and selective drug candidates. Additionally, investigating the metabolic stability of this compound will be crucial for optimizing its pharmacological properties.
The growing interest in heterocyclic compounds like 3-(1-(tert-Butoxycarbonyl)piperidin-2-yl)isoxazole-4-carboxylic acid underscores their importance as scaffolds for novel therapeutics. As our understanding of biological pathways continues to expand, so too will our ability to design molecules that modulate these pathways with high precision. This compound represents just one example of how structural innovation can drive progress in chemical biology and medicinal chemistry.
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